4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
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Overview
Description
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular formula C8H7BrO. It is also known as 4-Bromobenzocyclobutene. This compound is of interest due to its unique bicyclic structure, which includes a bromine atom and a ketone functional group. The compound’s structure and reactivity make it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the bromination of benzocyclobutene. One common method includes dissolving benzocyclobutene in acetic acid and treating it with a mixture of bromine and iodine at room temperature . This reaction selectively brominates the benzocyclobutene to form 4-Bromobenzocyclobutene.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ketone group.
Reduction Reactions: The ketone group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzocyclobutene derivatives, while oxidation and reduction reactions can produce ketones, alcohols, or other functionalized compounds.
Scientific Research Applications
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various chemical transformations, including cycloaddition reactions and polymerization processes . The compound’s unique structure allows it to participate in specific binding interactions with enzymes and other biological molecules, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one can be compared with other similar compounds, such as:
Bicyclo[4.2.0]octa-1,3,5-triene: This compound lacks the bromine and ketone groups, making it less reactive in certain chemical transformations.
1-Bromobenzocyclobutene: Similar in structure but differs in the position of the bromine atom, affecting its reactivity and applications.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound contains a nitrogen atom, which imparts different chemical properties and potential biological activities.
The uniqueness of 4-Bromobicyclo[42
Properties
CAS No. |
407610-91-7 |
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Molecular Formula |
C8H5BrO |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
4-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H5BrO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2 |
InChI Key |
SIBAIBBXJAOUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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